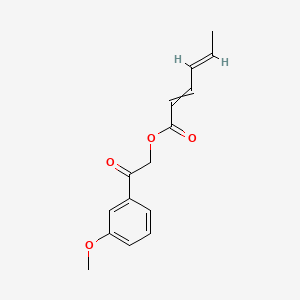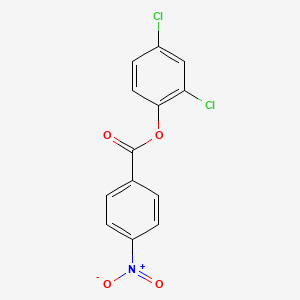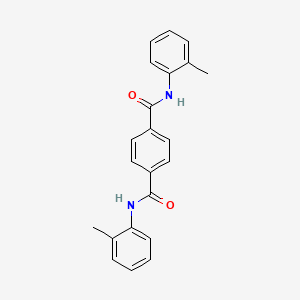
o-Terephthalotoluidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Terephthalotoluidide: is an organic compound with the chemical formula C22H20N2O2 N,N’-Bis(2-methylphenyl)terephthalamide . This compound is a derivative of terephthalic acid and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Terephthalotoluidide typically involves the reaction of terephthaloyl chloride with o-toluidine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 100-150°C to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: o-Terephthalotoluidide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: o-Terephthalotoluidide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to explore their efficacy and safety in medical applications.
Industry: this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials for various industrial applications.
Mechanism of Action
The mechanism of action of o-Terephthalotoluidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
o-Toluidine: An aromatic amine with similar structural features but different chemical properties.
Terephthalic Acid: The parent compound from which o-Terephthalotoluidide is derived.
N,N’-Bis(4-methylphenyl)terephthalamide: A structural isomer with different substitution patterns on the aromatic rings.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both amide and aromatic functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
6957-84-2 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-3-5-9-19(15)23-21(25)17-11-13-18(14-12-17)22(26)24-20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NQDLWWKEAPRXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



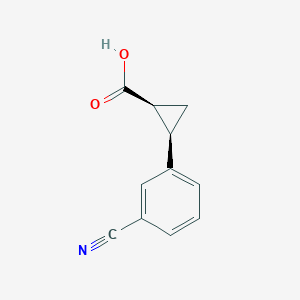
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)



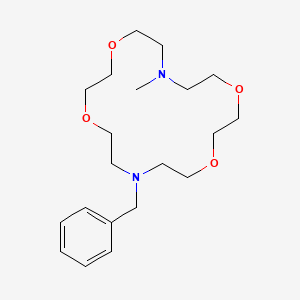
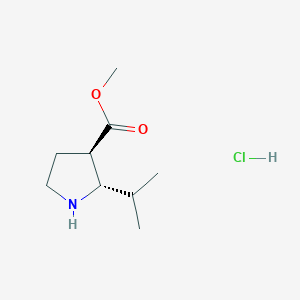
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
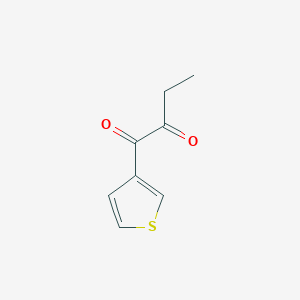
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
